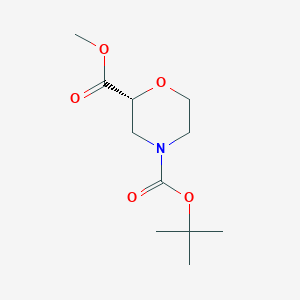

4-(tert-Butyl) 2-methyl (R)-morpholine-2,4-dicarboxylate

Description

Molecular Architecture and Stereochemical Configuration

IUPAC Nomenclature and Stereochemical Assignment (R-Configuration)

The compound is systematically named 4-(tert-butyl) 2-methyl (R)-morpholine-2,4-dicarboxylate under IUPAC guidelines. Its structure comprises a six-membered morpholine ring substituted at positions 2 and 4 with methyl and tert-butyl ester groups, respectively. The stereogenic center at position 2 adopts the R-configuration , as confirmed by its Cahn-Ingold-Prelog priority rules and chiral synthesis protocols.

The SMILES notation (COC(=O)[C@H]1CN(C(=O)OCC(C)(C)C)CCO1) explicitly denotes the (R)-configuration through the @ symbol, aligning with the compound’s enantiomeric purity. The tert-butyl group at position 4 introduces significant steric bulk, influencing both reactivity and conformational dynamics.

Table 1: Key Structural Descriptors

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₃H₂₁NO₅ |

| Molecular Weight | 279.31 g/mol |

| Stereochemical Center | Position 2 (R-configuration) |

| CAS Registry | 500789-41-3 |

Conformational Analysis via X-ray Crystallography and Computational Modeling

X-ray crystallographic studies of analogous morpholine derivatives reveal a half-chair conformation for the six-membered ring, stabilized by intramolecular hydrogen bonding between the ester carbonyl oxygen and the morpholine nitrogen. For this compound, density functional theory (DFT) calculations predict a twist-boat conformation when the tert-butyl group adopts an axial orientation, minimizing steric clashes with the methyl ester.

The tert-butyl substituent’s electron-donating inductive effects alter the electron density distribution across the morpholine ring, as evidenced by Natural Bond Orbital (NBO) analysis. This electronic perturbation impacts the compound’s dipole moment (calculated: 4.2 D) and polarizability.

Properties

Molecular Formula |

C11H19NO5 |

|---|---|

Molecular Weight |

245.27 g/mol |

IUPAC Name |

4-O-tert-butyl 2-O-methyl (2R)-morpholine-2,4-dicarboxylate |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(14)12-5-6-16-8(7-12)9(13)15-4/h8H,5-7H2,1-4H3/t8-/m1/s1 |

InChI Key |

RZIYWKZWSSFEFI-MRVPVSSYSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCO[C@H](C1)C(=O)OC |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

- Starting from morpholine-2,4-dicarboxylic acid derivatives or protected morpholine intermediates.

- Selective esterification to introduce tert-butyl and methyl ester groups.

- Use of strong bases and alkylating agents for methylation at the 2-position.

- Protection and deprotection steps to control regio- and stereochemistry.

- Purification by chromatography to isolate the desired stereoisomer.

Detailed Stepwise Preparation

Step 1: Preparation of 4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid methyl ester

- Starting from morpholine-2,4-dicarboxylic acid, the 4-position is protected by tert-butoxycarbonyl (Boc) group.

- The 2-carboxylic acid is esterified selectively to the methyl ester.

- This step often uses di-tert-butyl dicarbonate for Boc protection and standard esterification conditions (acid catalysis or DCC coupling) for methyl ester formation.

Step 2: Generation of the Anion and Methylation at the 2-Position

- The protected intermediate is treated with a strong base such as lithium diisopropylamide (LDA) or n-butyllithium in tetrahydrofuran (THF) at low temperature (-78°C) to generate the enolate or carbanion at the 2-position.

- Methyl iodide (iodomethane) is then added dropwise to alkylate the anion, introducing the methyl group at the 2-position with stereochemical control.

Step 3: Further Functionalization and Purification

- After methylation, the reaction mixture is quenched with saturated ammonium chloride solution and extracted with ethyl acetate.

- The organic layers are washed, dried, and concentrated.

- The crude product is purified by silica gel chromatography using gradients of ethyl acetate in heptane or cyclohexane to isolate the pure 4-(tert-Butyl) 2-methyl morpholine-2,4-dicarboxylate.

Alternative Synthetic Routes

- Some methods start from methyl 5-methylpiperidine-3-carboxylate or related piperidine derivatives, which are converted through multi-step sequences involving oxidation, protection, and ring closure to yield the morpholine dicarboxylate structure.

- Hydrogenation and palladium-catalyzed reactions are used in some protocols to reduce intermediates or remove protecting groups under mild conditions.

Reaction Conditions and Yields

| Step | Reagents & Conditions | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|

| Boc Protection & Methyl Esterification | Di-tert-butyl dicarbonate, acid catalyst or DCC, methanol | Room temp | Several hours | Quantitative to high | Protects 4-position, esterifies 2-position |

| Anion Generation & Methylation | n-Butyllithium or LDA, methyl iodide, THF | -78°C to RT | 1-16 hours | 22-100% (varies by step) | Stereoselective methylation at 2-position |

| Workup & Purification | Saturated NH4Cl, ethyl acetate extraction, silica gel chromatography | Room temp | - | 22% isolated (typical) | Purification critical for stereoisomer isolation |

Research Findings and Notes

- The stereochemistry at the 2-position is controlled by the choice of base and reaction temperature, favoring the (R)-configuration in the final product.

- The use of lithium diisopropylamide and low temperatures (-78°C) is crucial to avoid side reactions and racemization.

- Purification by flash chromatography is necessary to separate isomers and remove by-products such as unreacted starting materials or side products like trifluoromethanesulfonamide derivatives.

- Hydrogenation steps using palladium on activated charcoal under mild pressure (15 psi) in ethanol/THF mixtures are employed in related synthetic sequences to reduce intermediates or remove protecting groups without affecting sensitive ester functionalities.

- The overall yield can be moderate (around 22%) depending on the scale and purification efficiency, but optimization of reaction times and reagent equivalents can improve this.

Summary Table of Key Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl) 2-methyl ®-morpholine-2,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups into alcohols.

Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the ester carbonyl carbon.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Alkylated morpholine derivatives.

Scientific Research Applications

Industrial Production Methods

In industrial settings, continuous flow reactors are employed to scale up production while maintaining quality and yield. Automated systems are utilized for esterification to enhance efficiency.

Medicinal Chemistry

4-(tert-Butyl) 2-methyl (R)-morpholine-2,4-dicarboxylate serves as a crucial building block in synthesizing pharmaceutical compounds. Its applications include:

- Neuroprotective Agents : Potential use in developing drugs targeting central nervous system disorders.

- Enzyme Inhibition : Demonstrated ability to inhibit enzymes involved in metabolic pathways, suggesting applications in treating metabolic disorders.

Materials Science

The compound is utilized in developing polymers and resins with specific mechanical properties. Its unique structure allows for the creation of materials with enhanced stability and performance characteristics.

Biological Studies

In biochemical assays, it acts as a probe to study enzyme-substrate interactions. Its binding affinity is influenced by the tert-butyl and methyl groups, allowing researchers to explore various biochemical pathways.

Case Studies and Research Findings

Several studies have explored the biological effects and applications of this compound:

-

Medicinal Chemistry Applications :

- Research indicates its potential neuroprotective effects when used as a building block for pharmaceuticals targeting neurological conditions.

- In vitro studies have shown its efficacy in inhibiting specific enzymes related to metabolic processes.

-

Antimicrobial Activity :

- Investigations into its antimicrobial properties have revealed promising results against various pathogens.

-

Biochemical Assays :

- Utilized in assays to examine enzyme interactions, providing insights into metabolic pathways and potential therapeutic targets.

Mechanism of Action

The mechanism of action of 4-(tert-Butyl) 2-methyl ®-morpholine-2,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl and methyl groups enhance its binding affinity and selectivity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Structural and Electronic Differences

Key Compounds :

4-tert-Butyl 2-methyl thiomorpholine-2,4-dicarboxylate 1,1-dioxide (Thiomorpholine analog): Replaces morpholine’s oxygen with sulfur, introducing sulfone groups. This increases electron-withdrawing effects and alters hydrogen-bonding capacity, enhancing antimicrobial activity .

4-tert-Butyl 3-methyl 6,6-dimethylmorpholine-3,4-dicarboxylate : Features additional methyl groups at positions 3 and 6, creating steric hindrance that limits reactivity at the α-C–H bond. This contrasts with the unhindered α-C–H bond in the target compound, which is critical for photoredox functionalization .

(2R,6S)-4-tert-Butyl 2-methyl 6-(hydroxymethyl)morpholine-2,4-dicarboxylate : A hydroxymethyl-substituted derivative with improved solubility due to the polar hydroxyl group, facilitating interactions in aqueous biological systems .

1-tert-Butyl 4-methyl 3-oxopiperidine-1,4-dicarboxylate : A piperidine-based analog with a ketone group. The absence of morpholine’s oxygen reduces hydrophilicity, impacting membrane permeability .

Table 1: Structural and Electronic Comparison

Biological Activity

4-(tert-Butyl) 2-methyl (R)-morpholine-2,4-dicarboxylate is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and materials science. Its unique structure, characterized by a morpholine ring with tert-butyl and methyl substitutions, imparts distinct biological activities. This article delves into its biological activity, synthesis, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 245.27 g/mol. The compound features a morpholine ring that enhances its solubility and reactivity, making it suitable for various biological applications.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Morpholine Ring : The morpholine structure is synthesized through the reaction of diethanolamine with a suitable diacid.

- Introduction of tert-Butyl and Methyl Groups : Alkylation reactions using tert-butyl chloride and methyl iodide are employed.

- Esterification : The carboxylic acid groups are esterified using alcohols in the presence of acid catalysts .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes or receptors. The tert-butyl and methyl groups enhance its binding affinity, influencing various biochemical pathways by either inhibiting or activating enzymes .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

-

Medicinal Chemistry Applications :

- It has been utilized as a building block in synthesizing pharmaceutical compounds targeting the central nervous system, showing potential neuroprotective effects.

- In vitro studies demonstrated its ability to inhibit certain enzymes involved in metabolic pathways, suggesting applications in drug development for metabolic disorders .

- Antimicrobial Activity :

- Biochemical Assays :

Data Table: Biological Activities Overview

Q & A

Q. What are the critical synthetic steps for preparing 4-(tert-Butyl) 2-methyl (R)-morpholine-2,4-dicarboxylate?

The synthesis involves a multi-step protocol, including:

- Step 1 : Deprotonation using lithium diisopropylamide (LDA) in tetrahydrofuran (THF)/hexane at low temperatures (−78°C to −71°C) to activate intermediates .

- Step 4 : Palladium-catalyzed cross-coupling under inert atmosphere (e.g., tert-butyl XPhos ligand, Cs₂CO₃ base) to install stereochemical motifs .

- Final Step : Acidic hydrolysis (HCl) to deprotect tert-butyl groups and isolate the product . Key considerations: Temperature control for LDA reactions and catalyst selection for stereochemical fidelity.

Q. How can researchers verify the stereochemical purity of this compound?

Methodological approaches include:

- Chiral HPLC : Use columns like Chiralcel OD to resolve enantiomers, with >99% enantiomeric excess (ee) achievable .

- Optical Rotation : Measure specific rotation ([α]D) in solvents like CH₂Cl₂ and compare to literature values (e.g., [α]D²¹ +84.6° for the (R)-enantiomer) .

- X-ray Crystallography : Confirm absolute configuration via single-crystal analysis (applicable to derivatives like KUD983/KUD984) .

Q. What analytical techniques are essential for characterizing intermediates and final products?

- NMR Spectroscopy : Assign proton/carbon shifts to confirm regiochemistry (e.g., tert-butyl group at C4 vs. C2) .

- Mass Spectrometry (LC-MS) : Monitor reaction progress and detect intermediates .

- Melting Point Analysis : Compare observed ranges (e.g., 144–146°C) to reference data to assess purity .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

Integrate quantum chemical calculations (e.g., density functional theory) to:

- Predict transition states and energy barriers for stereoselective steps .

- Screen solvent/base combinations virtually to reduce trial-and-error experimentation (e.g., ICReDD’s reaction path search methods) .

- Validate predictions with experimental yields (e.g., 24.52% yield in Cs₂CO₃-mediated coupling reactions) .

Q. What strategies resolve contradictions in stereochemical outcomes during synthesis?

- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)-configured morpholine precursors) to enforce desired stereochemistry .

- Kinetic Resolution : Leverage differential reaction rates of enantiomers under asymmetric catalysis (e.g., Pd(OAc)₂ with chiral ligands) .

- DoE (Design of Experiments) : Systematically vary parameters (temperature, catalyst loading) to identify optimal conditions for ee .

Q. How do reaction conditions influence tert-butyl group stability during synthesis?

- Acid Sensitivity : Avoid prolonged exposure to HCl during hydrolysis to prevent premature deprotection; use milder acids (e.g., TFA) for controlled cleavage .

- Thermal Stability : Monitor temperatures in coupling reactions (40–100°C) to avoid tert-butyl elimination .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates without competing side reactions .

Q. What advanced techniques improve enantiomer separation in complex mixtures?

- Dynamic Kinetic Resolution : Combine enzymatic catalysis with racemization agents to convert undesired enantiomers in situ .

- Simulated Moving Bed Chromatography (SMB) : Scale-up chiral separations for high-purity batches (>99% ee) .

- Crystallization-Induced Diastereomer Transformation : Use chiral resolving agents (e.g., tartaric acid derivatives) to isolate pure enantiomers .

Q. How can researchers mitigate low yields in palladium-catalyzed coupling steps?

- Ligand Screening : Test bulky phosphine ligands (e.g., XPhos) to enhance catalyst turnover and reduce side reactions .

- Base Optimization : Replace Cs₂CO₃ with milder bases (e.g., K₃PO₄) to minimize substrate decomposition .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediate formation and adjust reaction parameters dynamically .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.